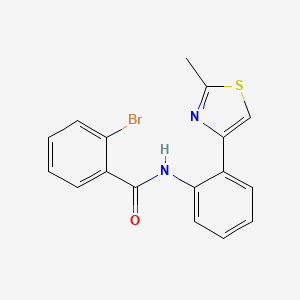

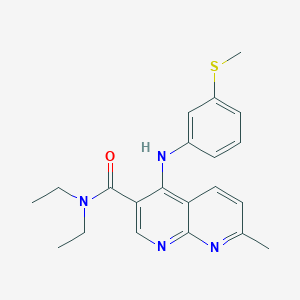

N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N,N-diethyl-7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridine-3-carboxamide" is a chemically synthesized molecule that belongs to the class of naphthyridine carboxamides. This class of compounds has been explored for various pharmacological properties, including anticoagulant, antihypertensive, anti-inflammatory, and cytotoxic activities. The structural features of these compounds, such as the naphthyridine core and the carboxamide functionality, are critical for their biological activity.

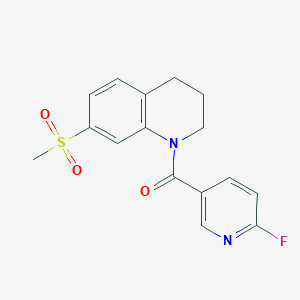

Synthesis Analysis

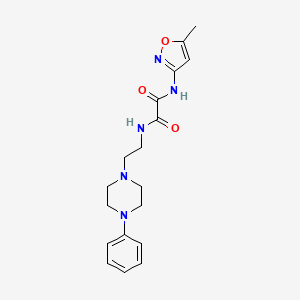

The synthesis of naphthyridine carboxamides involves several steps, starting from basic precursors like 2-aminonicotinic acid. The process includes the formation of intermediates such as N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides and their subsequent reactions with primary amines to yield various substituted naphthyridine carboxamides . The synthesis routes are designed to introduce different substituents at specific positions on the naphthyridine ring, which can significantly influence the pharmacological properties of the final compounds.

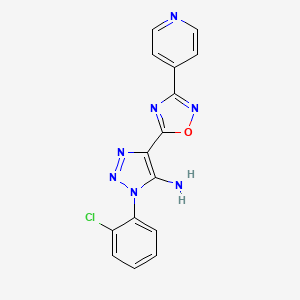

Molecular Structure Analysis

The molecular structure of naphthyridine carboxamides is characterized by a naphthyridine skeleton, which is a bicyclic system containing two nitrogen atoms at non-adjacent positions. The presence of a carboxamide group is essential for the biological activity of these compounds. Substituents on the naphthyridine ring, such as alkyl, aryl, or alkylamino groups, can modulate the molecule's interaction with biological targets, thereby affecting its pharmacological profile .

Chemical Reactions Analysis

Naphthyridine carboxamides can undergo various chemical reactions, which are utilized during their synthesis and can also influence their biological activity. For instance, the reaction with primary amines can lead to the formation of isomeric compounds with different substituents on the naphthyridine ring . Additionally, the reactivity of the carboxamide group can lead to further derivatization, which is a common strategy to optimize the pharmacological properties of these molecules .

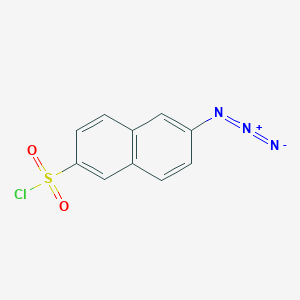

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the naphthyridine core. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target sites within the body .

Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial activity. For example, compounds synthesized from 1,8-naphthyridine have been found to be more active than enoxacin, a known antibacterial agent, indicating their potential in developing new antibacterial drugs (Egawa et al., 1984).

Anti-Inflammatory and Analgesic Properties

Certain N,N-disubstituted 1,8-naphthyridine derivatives have shown potent anti-inflammatory and/or analgesic activities. Interestingly, these compounds lack acute gastrolesivity, which is a significant advantage over many existing anti-inflammatory drugs (Grossi et al., 2005).

Application in Urology

1,7-naphthyridine-6-carboxamide derivatives have been evaluated as NK(1) antagonists with potential therapeutic effects on bladder function disorders. These compounds have demonstrated efficacy in increasing the shutdown time of distension-induced rhythmic bladder contractions and the bladder volume threshold (Natsugari et al., 1999).

Self-Assembly Behaviors

Research into the steric effects of amino acids has led to the development of compounds based on 1,8-naphthyridine that can self-assemble into different nanostructures. This has potential applications in the field of nanotechnology and materials science (Fan et al., 2014).

Chemiluminescence in High-Performance Liquid Chromatography

Derivatives of 1,8-naphthyridine have been used as sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Antimicrobial Activity

Chiral linear carboxamides with incorporated peptide linkage, synthesized from 1,8-naphthyridine derivatives, have shown promising antimicrobial properties (Khalifa et al., 2016).

Anticoagulant Screening

Naphthyridine derivatives have been studied for their anticoagulant effects, with certain compounds displaying notable activity in this domain (Nguyen & Ma, 2017).

properties

IUPAC Name |

N,N-diethyl-7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-14(3)23-20)19(18)24-15-8-7-9-16(12-15)27-4/h7-13H,5-6H2,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKIVNTDROSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)SC)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)